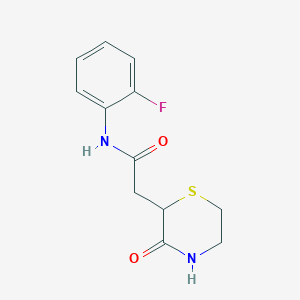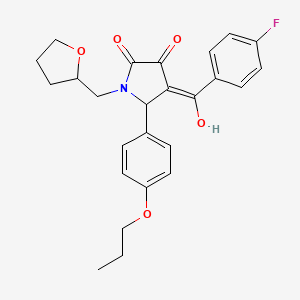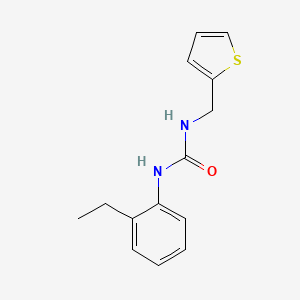![molecular formula C24H17BrN2O B5361616 (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B5361616.png)
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one
Vue d'ensemble
Description
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H17BrN2O and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is 428.05243 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole compounds, including derivatives similar to 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one, have been synthesized and characterized for their molecular structures using X-ray crystallography and spectroscopic techniques. The molecular structures and conformations of these compounds are studied in detail to understand their chemical properties (Loh et al., 2013).
Fluorescent Properties
- Pyrazoline derivatives, structurally related to the chemical , exhibit interesting fluorescence properties. The emission spectra, solvatochromic behavior, and the effect of different solvents on fluorescence have been investigated, providing insights into their potential use in fluorescence-based applications (Ibrahim et al., 2016).
Antimicrobial Activity
- Pyrazole derivatives have shown significant antimicrobial properties. Synthesis and biological testing of these compounds have revealed their potential as antimicrobial agents against various bacterial and fungal species. This highlights the potential of 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one derivatives in developing new antimicrobial drugs (Hamed et al., 2020).
Photophysical and Computational Study
- Novel pyrazoline derivatives have been synthesized and analyzed for their photophysical properties. Their potential applications in photonic and electronic devices are explored through studies on their absorption, fluorescence, and electronic properties using spectroscopy and computational methods (Kumbar et al., 2018).
Nonlinear Optical Materials
- N-substituted pyrazole derivatives, including molecules structurally related to the compound of interest, have been investigated for their optical nonlinearity. These studies, conducted using z-scan technique, suggest their potential use as materials in optical limiting applications (Chandrakantha et al., 2013).
Antiproliferative
Antiproliferative Agents
- Pyrazole derivatives, similar to 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Studies demonstrate the potential of these compounds as antiproliferative agents, offering a pathway for the development of new cancer therapies (Ananda et al., 2017).
Cytotoxic Activity
- Research on 1,3,4-trisubstituted pyrazole derivatives has revealed significant cytotoxic activity against various human cancer cell lines. These findings underscore the potential therapeutic value of these compounds in oncology, including derivatives of the compound (Srour et al., 2018).
DNA Interaction Studies
- Rhenium(I) complexes with ligands including pyrazole derivatives have been synthesized and characterized. These compounds have been studied for their interaction with DNA and exhibited promising cytotoxic properties against various cancer cell lines. This suggests potential biomedical applications of pyrazole derivatives, particularly in regulating inflammatory diseases (Varma et al., 2020).
Propriétés
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O/c25-21-14-11-19(12-15-21)24-20(13-16-23(28)18-7-3-1-4-8-18)17-27(26-24)22-9-5-2-6-10-22/h1-17H/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCYVXLJLACDT-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)




![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
